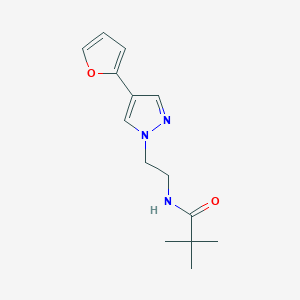

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with an ethyl-pivalamide chain and at the 4-position with a furan-2-yl group. The pyrazole ring contributes to hydrogen-bonding interactions, while the bulky pivalamide (2,2-dimethylpropanamide) group enhances steric bulk and lipophilicity.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-6-7-17-10-11(9-16-17)12-5-4-8-19-12/h4-5,8-10H,6-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZOMPXHTSSBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carboxaldehyde under acidic conditions . The resulting intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes involved in oxidative stress, while the pyrazole ring can inhibit certain signaling pathways related to inflammation and cancer . The pivalamide group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Table 1: Structural and Functional Group Comparisons

*Calculated based on structural formula.

Key Observations:

- Core Heterocycles : The target compound’s pyrazole core is simpler than the pyrazolo-pyrimidine in , which may enhance π-stacking interactions in biological targets. The thiazole-pyrazole hybrid in introduces sulfur, altering electronic properties .

- Furan (target) vs. fluorophenyl (): Furan’s oxygen atom may engage in hydrogen bonding, while fluorine enhances electronegativity and metabolic stability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

*Estimated using fragment-based methods.

Key Insights:

- Bioactivity : Fluorinated aromatics () are common in anticancer agents, while thiazoles () correlate with anti-inflammatory activity .

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound characterized by its unique structural features, which include a furan ring and a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,2-dimethylpropanamide |

| Molecular Formula | C14H19N3O2 |

| Molecular Weight | 261.32 g/mol |

| CAS Number | 2034293-34-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Oxidative Stress Modulation : The furan ring is known to interact with enzymes involved in oxidative stress, potentially leading to protective effects against oxidative damage.

- Inflammatory Pathway Inhibition : The pyrazole moiety may inhibit signaling pathways associated with inflammation and cancer progression, suggesting potential therapeutic applications in these areas.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may reduce the expression of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanisms underlying this effect may involve the modulation of cell cycle regulators and apoptotic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibition was observed at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Study :

- Objective : Assess the impact on cytokine production in macrophages.

- Findings : Treatment with the compound resulted in a 40% reduction in TNF-alpha levels compared to control groups.

-

Anticancer Study :

- Objective : Investigate cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Findings : The compound exhibited IC50 values of approximately 25 µM, indicating moderate cytotoxicity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)ethyl)pivalamide | Moderate | Low | Low |

| N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]pivalamide | Low | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization to form the pyrazole ring using hydrazine and diketones, followed by coupling with pivalamide via nucleophilic substitution. Key factors include solvent choice (e.g., DMF for polar aprotic conditions), catalysts (e.g., palladium for cross-coupling), and temperature control to minimize side reactions. For example, highlights the use of trifluoromethoxy group introduction to enhance stability, which can be adapted for analogous synthesis .

- Optimization : Reaction yields improve with inert atmospheres (e.g., nitrogen) and purified intermediates. emphasizes the use of continuous flow synthesis for scalability and consistency in related compounds .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structural integrity of this compound?

- NMR Analysis : 1H/13C NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole NH at δ 8.1–8.5 ppm). provides NMR data for a structurally similar pivalamide derivative, demonstrating protocols for assigning peaks .

- X-ray Crystallography : SHELX software ( ) is widely used for refining crystal structures. For example, high-resolution data can resolve ambiguities in substituent orientation, particularly for the furan and pyrazole moieties .

Q. What are the key considerations for assessing the compound’s stability under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies at pH 2–9 (simulating gastrointestinal and physiological environments) and temperatures (25–40°C). notes that furan-containing analogs degrade under acidic conditions, necessitating pH-adjusted formulations .

- Analytical Tools : HPLC-MS monitors degradation products, while FTIR tracks functional group integrity. highlights stability challenges for imidazolidine derivatives, suggesting analogous protocols .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, QSAR) predict the biological activity of this compound?

- Approach : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. suggests the trifluoromethoxy group enhances binding affinity via hydrophobic interactions, which can be validated computationally .

- Data Integration : Combine docking results with QSAR models trained on pyrazole derivatives ( ) to predict IC50 values and selectivity .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Case Study : If in vitro assays show potent enzyme inhibition but in vivo efficacy is low, investigate bioavailability (e.g., logP, solubility). demonstrates how lithiation reactions modify pivalamide derivatives to improve pharmacokinetics .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. emphasizes interaction studies with cytochrome P450 enzymes to explain discrepancies .

Q. How do structural modifications (e.g., substituting pivalamide with sulfonamide) impact binding affinity and metabolic stability?

- SAR Analysis : Compare analogs from (trifluoromethoxy), 14 (sulfonamide), and 18 (bromophenyl). For instance, sulfonamide substitution increases solubility but may reduce membrane permeability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) quantify metabolic half-life. notes that tert-butyl groups in pivalamide derivatives resist oxidative degradation .

Q. What are the challenges in crystallizing this compound, and how can polymorphism affect pharmacological performance?

- Crystallization Techniques : Slow evaporation from ethanol/water mixtures promotes single-crystal growth. SHELXD ( ) can solve structures even with twinned data .

- Polymorphism Screening : Use DSC and PXRD to identify forms. discusses refining high-Z′ structures, critical for understanding bioavailability variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.